molecular formula C27H51N3NaO9P B1261199 Cytarabine ocfosfate hydrate CAS No. 116459-64-4

Cytarabine ocfosfate hydrate

Número de catálogo: B1261199
Número CAS: 116459-64-4
Peso molecular: 615.7 g/mol
Clave InChI: NSFFYSQTVOCNLX-JKIHJDPOSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily used in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed to be administered orally and provides prolonged serum concentrations of cytosine arabinoside, making it a valuable therapeutic agent in oncology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cytarabine ocfosfate hydrate is synthesized by attaching a stearyl group to the phosphoric acid at the 5’ position of the arabinose moiety of cytosine arabinoside. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production is carried out in controlled environments to maintain the stability and efficacy of the compound .

Análisis De Reacciones Químicas

Hydrolysis to Cytarabine 5′-Monophosphate (Ara-CMP)

COP undergoes enzymatic hydrolysis in physiological conditions, liberating cytarabine 5′-monophosphate (Ara-CMP) through cleavage of the stearyl-phosphate ester bond. This reaction is catalyzed by phosphatases and esterases in the gastrointestinal tract and liver .

Key data :

  • In vitro stability : COP remains intact in acidic solutions (pH 1.2) for >10 minutes but hydrolyzes rapidly at neutral pH .

  • Metabolic intermediates :

    • COP → Ara-CMP → Ara-C (via dephosphorylation) → Ara-CTP (active metabolite) .

Hydrolysis ConditionTime to Complete ReactionMetabolite Yield
pH 1.2 (stomach)>10 minutes<5% Ara-CMP
pH 6.8 (intestine)<5 minutes>90% Ara-CMP

Metabolic Activation to Cytarabine Triphosphate (Ara-CTP)

Ara-CMP is dephosphorylated to Ara-C, which enters cells via equilibrative nucleoside transporters (ENTs). Intracellular phosphorylation by deoxycytidine kinase (dCK) converts Ara-C to Ara-CTP, the active form that inhibits DNA synthesis .

Critical steps :

  • Rate-limiting transport : ENT1/2-mediated uptake of Ara-C .

  • Enzymatic phosphorylation :

    • Ara-C → Ara-CMP (dCK) → Ara-CDP (nucleoside diphosphate kinase) → Ara-CTP .

Pharmacokinetic data (oral administration in dogs) :

  • Cmax (Ara-C) : 456.1–724.0 ng/mL .

  • CSF penetration : Ara-C detected at 9–64.9 ng/mL (0.04–0.27 μM) with CSF:serum ratios of 0.54–1.2 .

Incorporation into DNA as Ara-CMP

Ara-CTP incorporates into DNA during replication, acting as a chain terminator . LC-MS/MS analysis confirms Ara-CMP accumulation in leukocyte DNA, proportional to dosing duration .

Experimental findings :

  • DNA incorporation : 218.3–283.3 pg Ara-C per μg deoxyguanosine (dG) after 7 doses .

  • Saturation kinetics : Linear increase in Ara-CMP over 144–192 hours, suggesting no enzymatic saturation .

Stability and Formulation Considerations

COP’s stability in hard capsules relies on excipients that prevent premature hydrolysis:

Formulation additives :

  • Disintegrators : Low substituted hydroxypropyl cellulose (L-HPC), sodium carboxymethyl starch.

  • Alkalis : Magnesium oxide, sodium bicarbonate.

Additive CombinationDisintegration Time (pH 1.2)COP Stability (65°C/73% RH, 30 days)
COP + L-HPC + MgO3–6 minutes98.5% remaining
COP alone>60 minutes72.3% remaining

Degradation Pathways

COP decomposes via:

  • Oxidative degradation : At the cytosine amino group.

  • Hydrolytic cleavage : At the phosphate ester bond under alkaline conditions .

Stability data :

  • Forced degradation (0.1N NaOH) : >95% degradation in 24 hours .

  • Photodegradation : Minimal (<2%) under UV light .

Aplicaciones Científicas De Investigación

Treatment of Acute Myeloid Leukemia (AML)

Cytarabine ocfosfate hydrate has been shown to be effective in treating refractory cases of acute myeloid leukemia. A notable case study involved a 72-year-old woman with multiple relapses of AML who achieved persistent molecular complete remission following maintenance therapy with this compound after conventional treatments failed .

Table 1: Case Study Summary

Patient AgeDiagnosisTreatment RegimenOutcome
72 yearsAMLThis compound (200 mg/day)Persistent molecular complete remission

Myelodysplastic Syndromes

This compound is also indicated for myelodysplastic syndromes, where it provides an alternative to more toxic regimens. Its oral administration allows for outpatient management, which is particularly beneficial for elderly patients or those with comorbidities .

Table 2: Efficacy in Myelodysplastic Syndromes

Study ReferenceNumber of PatientsComplete RemissionsPartial RemissionsStable Disease
23243

Pharmacokinetics and Bioavailability

Research has demonstrated that this compound achieves prolonged serum concentrations of its active metabolite, cytosine arabinoside. A study on pharmacokinetics showed that the compound is absorbed in the distal part of the small intestine and metabolized in the liver, resulting in sustained therapeutic levels over time .

Table 3: Pharmacokinetic Data

ParameterValue
Half-lifeProlonged
Peak plasma concentrationAchieved post-administration
MetaboliteCytosine arabinoside

Comparative Analysis with Other Nucleoside Analogues

This compound can be compared to other nucleoside analogues based on its pharmacokinetics and therapeutic efficacy:

Table 4: Comparison with Other Nucleoside Analogues

CompoundSimilarityUnique Features
Cytosine ArabinosideParent compoundRequires intravenous administration
EnocitabineNucleoside analogueDifferent pharmacokinetics; used for solid tumors
Uracil ArabinosideRelated analogueDistinct mechanism; less effective against leukemias

Mecanismo De Acción

Cytarabine ocfosfate hydrate exerts its effects through the inhibition of DNA synthesis. After oral administration, it is gradually converted to cytosine arabinoside in the liver. Cytosine arabinoside is then phosphorylated to its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing direct DNA damage. This leads to the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells such as cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its lipophilic nature, which allows for oral administration and prolonged serum concentrations of cytosine arabinoside. This makes it more convenient and potentially more effective for long-term treatment compared to its parent compound, cytosine arabinoside .

Actividad Biológica

Cytarabine ocfosfate hydrate, also known as Fosteabine or YNK01, is a prodrug of cytarabine (Ara-C), a nucleoside analog used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL). This article provides a detailed overview of the biological activity, pharmacokinetics, clinical efficacy, and safety profile of this compound based on recent research findings.

Cytarabine ocfosfate is characterized by the addition of a stearyl group to the 5' position of the arabinose moiety of cytosine arabinoside. This modification enhances its lipophilicity, allowing for oral administration and resistance to deamination by cytidine deaminase, a common metabolic pathway that limits the bioavailability of Ara-C when administered intravenously.

Cytarabine ocfosfate is converted intracellularly to its active metabolite, Ara-CTP (cytarabine triphosphate), which exerts its effects primarily through:

  • Inhibition of DNA polymerase : This action disrupts DNA synthesis and promotes apoptosis in rapidly dividing cells.
  • Integration into DNA : Ara-CTP gets incorporated into the DNA strand during replication, leading to chain termination and subsequent cellular death.
  • Alterations in cellular metabolism : It may also affect phospholipid and glycoprotein metabolism, contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of cytarabine ocfosfate has been extensively studied. Key findings include:

  • Absorption : Following oral administration, cytarabine ocfosfate is absorbed in the distal small intestine and converted to Ara-C in the liver. The prodrug shows prolonged plasma levels of Ara-C compared to traditional formulations .
  • Half-life : The half-life of Ara-C following administration of cytarabine ocfosfate can range from 10 to 23 hours, significantly longer than that observed with standard intravenous formulations .
  • Bioavailability : Approximately 15.8% of the administered dose is absorbed and metabolized into Ara-C and its deamination product, Ara-U .

Clinical Efficacy

Cytarabine ocfosfate has demonstrated considerable clinical efficacy in patients with relapsed or refractory AML and NHL. In clinical trials:

  • Complete Remissions : In a phase I/II study involving 23 patients with AML, two complete remissions were observed alongside partial remissions in four patients .
  • Dosing Regimens : Patients received escalating doses starting from 50 mg/m² up to 600 mg/m² over 14-day cycles. The maximum tolerated dose was identified at 600 mg/m² with manageable side effects .

Safety Profile

The safety profile of cytarabine ocfosfate has been evaluated in clinical settings:

  • Common Side Effects : The primary adverse effects include gastrointestinal disturbances such as diarrhea (grade 3-4), which were dose-dependent. Other side effects include leukopenia and fatigue .
  • Monitoring : Regular monitoring of blood counts is essential due to the risk of myelosuppression associated with nucleoside analogs.

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with cytarabine ocfosfate:

  • Case Study on Oral Administration : A study involving three healthy dogs showed that oral administration resulted in prolonged serum concentrations of Ara-C, indicating potential for use in veterinary oncology .
  • Clinical Application in Humans : A phase II trial combining cytarabine ocfosfate with interferon alpha-2b for chronic myelogenous leukemia showed promising results, warranting further investigation into combination therapies .

Comparative Analysis

FeatureCytarabine (Ara-C)Cytarabine Oc fosfate (Fosteabine)
Administration RouteIntravenousOral
LipophilicityLowHigh
Resistance to DeaminationNoYes
BioavailabilityLowHigher
Half-life1-4 hours10-23 hours
Clinical EfficacyStandardEnhanced in specific populations

Propiedades

Número CAS

116459-64-4

Fórmula molecular

C27H51N3NaO9P

Peso molecular

615.7 g/mol

Nombre IUPAC

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate

InChI

InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1

Clave InChI

NSFFYSQTVOCNLX-JKIHJDPOSA-M

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

SMILES isomérico

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

SMILES canónico

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]

Key on ui other cas no.

116459-64-4

Sinónimos

1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.